Cycloguanil D6
Description
Contextual Background of Cycloguanil (B1669406) as a Dihydrofolate Reductase Inhibitor
Cycloguanil is the active metabolite of the antimalarial prodrug proguanil (B194036). caymanchem.comncats.iowikipedia.org Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway. wikipedia.orgpnas.orgnih.gov DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides, which are the building blocks of DNA. pnas.orgnih.gov By blocking this enzyme, cycloguanil disrupts DNA synthesis, thereby preventing the replication and proliferation of the malaria parasite, Plasmodium falciparum. pnas.orgnih.gov
The species-selective toxicity of cycloguanil is attributed to its higher affinity for the plasmodial DHFR enzyme compared to the human equivalent. nih.gov While it is a potent inhibitor of the parasite's enzyme, it is a much weaker inhibitor of mammalian DHFR enzymes. nih.gov This selective inhibition is a cornerstone of its therapeutic action in treating malaria. Although resistance to cycloguanil has developed, leading to a decline in its widespread use, there is renewed interest in studying it in combination with other drugs. ncats.iowikipedia.org
Rationale for Deuterium (B1214612) Labeling in Advanced Pharmaceutical Research
Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron in its nucleus. dovepress.com This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dovepress.com This increased bond strength is the basis for the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond occurs at a slower rate than a C-H bond. dovepress.comassumption.edu
In pharmaceutical research, this effect is strategically employed for several reasons:
Enhanced Metabolic Stability: Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the breaking of C-H bonds. bioscientia.de By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism can be slowed down. bioscientia.denih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and potentially allowing for lower or less frequent dosing. nih.govnih.gov
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway through deuteration, the formation of these undesirable metabolites can be reduced, potentially improving the drug's safety profile. bioscientia.denih.gov
Internal Standards for Analytical Studies: Deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govmusechem.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be used to accurately quantify the concentration of a drug in biological samples. musechem.comveeprho.com
Overview of Cycloguanil D6 in Contemporary Academic Investigations
This compound is a deuterated analog of cycloguanil where six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. caymanchem.comsynzeal.com Its primary application in contemporary research is as an internal standard for the quantification of cycloguanil in various analytical and pharmacokinetic studies. caymanchem.comveeprho.comcaymanchem.com
The use of this compound in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for precise and accurate measurement of cycloguanil concentrations in biological matrices. caymanchem.comveeprho.comcaymanchem.com This is crucial for therapeutic drug monitoring, metabolic research, and understanding the pharmacokinetic properties of proguanil and its active metabolite. veeprho.com
The table below provides key information about the chemical properties of this compound.
| Property | Value |
| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-d6-1,3,5-triazine-2,4-diamine |
| Synonyms | Chloroguanide Triazine-d6 |
| Molecular Formula | C₁₁H₈D₆ClN₅ |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Primary Use | Internal standard for quantification of cycloguanil |
Table 1: Chemical Properties of this compound. caymanchem.combioscience.co.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN5 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3 |
InChI Key |
QMNFFXRFOJIOKZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |
Origin of Product |
United States |
Synthesis, Isotopic Labeling, and Advanced Characterization of Cycloguanil D6
Strategic Approaches for Deuterium (B1214612) Incorporation in Cycloguanil (B1669406) Synthesis
The synthesis of Cycloguanil D6, where six deuterium atoms replace the hydrogens on the two gem-dimethyl groups, requires a strategic approach that begins with the synthesis of deuterated precursors. caymanchem.comimmunomart.com The efficiency of deuterium incorporation and the final isotopic purity of the product are largely determined by the chemical route chosen for these precursors.
Chemical Routes for this compound Precursor Elaboration
The established synthesis of non-labeled cycloguanil involves a two-step process: the reaction of 4-chloroaniline (B138754) with dicyandiamide (B1669379) to form 4-chlorophenylbiguanide, followed by condensation with acetone (B3395972) to yield the final 1,3,5-triazine (B166579) ring structure. wikipedia.org For the synthesis of this compound, this pathway is adapted by substituting a deuterated precursor in the final cyclization step.
The most direct route involves the use of fully deuterated acetone (acetone-d6) as the key precursor. The synthesis of the non-deuterated intermediate, 4-chlorophenylbiguanide, proceeds via the conventional method. Subsequently, the condensation of this biguanide (B1667054) with acetone-d6 (B32918) provides a direct and efficient route to this compound.
Alternative strategies could involve the deuteration of the aromatic ring of the 4-chloroaniline precursor. Methods for the regioselective deuteration of anilines, for instance, can be achieved using deuterated acids like trifluoroacetic acid-d (TFA-d) or under metal-catalyzed conditions. researchgate.netresearchgate.net However, for this compound, the specific labeling of the methyl groups is required, making the use of acetone-d6 the most logical and widely applied strategy. The synthesis from deuterated starting materials is a common method for producing deuterium-labeled compounds. simsonpharma.comclearsynth.com
Regioselective Deuterium Placement and Isotopic Purity Optimization
The regioselectivity of deuterium placement in this compound is inherently controlled by the synthetic route. By using acetone-d6, the six deuterium atoms are exclusively incorporated into the gem-dimethyl groups at the C-6 position of the triazine ring. This method ensures that the deuterium labels are placed at metabolically stable positions, which is critical for its use as an internal standard.
Optimizing isotopic purity is a critical aspect of the synthesis. The primary considerations for achieving high isotopic enrichment (typically >98%) include:
High Purity of Deuterated Reagents: The isotopic enrichment of the starting acetone-d6 must be very high (e.g., 99.5 atom % D).
Control of Reaction Conditions: The reaction conditions for the condensation step must be carefully controlled to prevent any potential hydrogen-deuterium (H/D) exchange with protic solvents or atmospheric moisture. This often involves using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Methods: Post-synthesis purification, typically through recrystallization or chromatography, is essential to remove any non-deuterated or partially deuterated species, as well as other chemical impurities.
The presence of lower isotopologues (d1-d5) is a key consideration in the quality control of polydeuterated compounds. acs.orgacs.orgnih.gov While often viewed as impurities, a more recent perspective suggests describing the final product with a distribution profile of all isotopologues, providing a more accurate representation of the active pharmaceutical ingredient (API). acs.org
Advanced Spectroscopic and Chromatographic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position and Enrichment Analysis
NMR spectroscopy is a powerful, non-destructive technique for confirming the precise location of deuterium atoms and estimating isotopic enrichment. simsonpharma.comrsc.org The physical properties of deuterium, having a nuclear spin of 1, result in a significantly different NMR frequency compared to protium (B1232500) (spin 1/2). wikipedia.org
¹H NMR Spectroscopy: In the proton NMR spectrum of a highly enriched this compound sample, the characteristic singlet corresponding to the two methyl groups (around 1.4 ppm in the non-labeled compound) would be virtually absent. The presence of a very small residual peak can be used to quantify the amount of non-deuterated (d0) or partially deuterated species.
²H NMR Spectroscopy: The deuterium NMR spectrum would show a distinct signal in the region corresponding to the methyl groups, confirming that the deuterium has been incorporated at the desired positions.
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the methyl carbons will exhibit a multiplet splitting pattern due to coupling with deuterium (C-D coupling), and the signal will be shifted slightly upfield compared to the non-deuterated analog. This provides further confirmation of the isotopic labeling.
| Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Disappearance of the gem-dimethyl proton signal. | Confirms successful deuteration at the target site. |
| ²H NMR | Appearance of a signal in the aliphatic region. | Directly detects and confirms the location of deuterium. |
| ¹³C NMR | Splitting of the methyl carbon signal into a multiplet. | Confirms C-D bond formation at the correct position. |
High-Resolution Mass Spectrometry for Isotopic Enrichment and Molecular Isomer Differentiation
High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic enrichment and confirming the molecular formula of this compound. nih.govchemicalsknowledgehub.com Techniques like electrospray ionization (ESI) coupled with HRMS provide highly accurate mass measurements, allowing for the clear differentiation of various isotopologues. researchgate.netnih.gov
The analysis involves measuring the relative intensities of the ion peaks corresponding to the unlabeled compound (d0) and all deuterated species (d1 through d6). The isotopic purity is then calculated based on the relative abundance of the fully deuterated (d6) molecular ion compared to the sum of all isotopologues. rsc.org Advances in techniques like time-of-flight (TOF) mass spectrometry have improved the resolution between isotopes, allowing for more accurate quantification. chemicalsknowledgehub.com
Table 2: Theoretical Mass and Expected HRMS Data for Cycloguanil Isotopologues
| Isotopologue | Formula | Exact Mass (Monoisotopic) | Expected m/z [M+H]⁺ | Relative Abundance (Hypothetical) |
|---|---|---|---|---|
| Cycloguanil (d0) | C₁₁H₁₅ClN₅⁺ | 252.1007 | 252.1007 | 0.1% |
| Cycloguanil-d1 | C₁₁H₁₄DClN₅⁺ | 253.1070 | 253.1070 | 0.2% |
| Cycloguanil-d2 | C₁₁H₁₃D₂ClN₅⁺ | 254.1133 | 254.1133 | 0.5% |
| Cycloguanil-d3 | C₁₁H₁₂D₃ClN₅⁺ | 255.1195 | 255.1195 | 1.0% |
| Cycloguanil-d4 | C₁₁H₁₁D₄ClN₅⁺ | 256.1258 | 256.1258 | 2.5% |
| Cycloguanil-d5 | C₁₁H₁₀D₅ClN₅⁺ | 257.1321 | 257.1321 | 5.7% |
This table presents hypothetical data for a sample with high isotopic enrichment.
HRMS can also differentiate molecular isomers if they were to form, as they would have the same exact mass but could potentially be separated by chromatography or show different fragmentation patterns in tandem MS (MS/MS) experiments.
Chromatographic Purity and Impurity Profiling
Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection, are used to assess the chemical purity of this compound. This analysis separates the main compound from any synthesis-related impurities, starting materials, or by-products. pharmaffiliates.com
A key phenomenon in the chromatography of deuterated compounds is the "isotopic effect," where deuterated molecules may have slightly different retention times compared to their non-deuterated counterparts. oup.comnih.gov In reversed-phase HPLC, deuterated compounds sometimes elute slightly earlier than their protium analogs. oup.com This allows for the potential separation of the d6 species from the d0 compound, providing an orthogonal method for purity assessment.
Impurity profiling is a critical component of the characterization process. pharmaffiliates.com It involves the detection, identification, and quantification of all impurities present in the sample. For deuterated compounds, this includes not only conventional chemical impurities but also the lower-deuterated isotopologues. acs.orgacs.org Regulatory perspectives may consider lower isotopologues as impurities if the drug is defined solely as the fully deuterated version. acs.org Therefore, a comprehensive profile that quantifies each isotopologue is essential.
Advanced Analytical Methodologies Utilizing Cycloguanil D6
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the sensitive and selective quantification of small molecules like cycloguanil (B1669406) in biological samples. unipd.it The development of robust LC-MS/MS methods is essential for pharmacokinetic and metabolic research. veeprho.comnih.gov In this context, Cycloguanil D6 is indispensable. bioscience.co.ukcaymanchem.com Method development often focuses on optimizing chromatographic separation to resolve the analyte from matrix interferences and adjusting mass spectrometer parameters to achieve the highest sensitivity and specificity. nih.govmdpi.com
This compound is primarily used as an internal standard for the accurate quantification of cycloguanil in various biological samples, particularly in preclinical research involving matrices such as plasma and serum. veeprho.comcaymanchem.comcaymanchem.com Cycloguanil is the active metabolite of the antimalarial prodrug proguanil (B194036), and understanding its concentration over time is crucial for evaluating the efficacy and metabolism of the parent drug. caymanchem.comcaymanchem.com
By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the target analyte (cycloguanil) during extraction, handling, or injection into the LC-MS/MS system is mirrored by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This isotope dilution technique effectively nullifies variations in sample preparation and matrix effects, leading to highly reliable and reproducible quantitative results. veeprho.comcore.ac.uk This approach is fundamental in pharmacokinetic studies that map the absorption, distribution, metabolism, and excretion of a drug. veeprho.com
Below is a table illustrating typical mass transition parameters used in an LC-MS/MS method for the quantification of cycloguanil using this compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Details |
| Cycloguanil | 252.1 | 170.1 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment generated by collision-induced dissociation. |
| This compound | 258.1 | 176.1 | The 6-Dalton mass shift in both the precursor and product ions, due to the six deuterium (B1214612) atoms, allows the mass spectrometer to distinguish the analyte from the internal standard. |
Note: The specific m/z values can vary slightly depending on the instrument and method optimization.
For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation to prove its reliability, accuracy, and precision. rrml.roresearchgate.net Guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) outline the required validation parameters. ich.orgbioanalysisforum.jp The use of a stable isotope-labeled internal standard like this compound is a key component in meeting these stringent requirements. researchgate.net
Validation assesses several key performance characteristics:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV).
Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. lww.com
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
The table below summarizes typical acceptance criteria for these validation parameters in bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% for at least two-thirds of the matrix lots tested. |
| Stability (various conditions) | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Specialized Analyses
While LC-MS/MS is more common for analyzing polar and thermally labile compounds like cycloguanil, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often for specialized applications. bioscience.co.ukcaymanchem.com For a compound to be analyzed by GC, it must be volatile and thermally stable. Compounds like cycloguanil, which contain polar functional groups, typically require a chemical derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov
In a GC-MS method, this compound would serve the same crucial function as an internal standard. caymanchem.com After derivatization, the sample is introduced into the gas chromatograph, where the derivatized analyte and internal standard are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and quantification. The stable isotope label ensures that the derivatized this compound has nearly identical chromatographic properties to the derivatized cycloguanil, but is clearly distinguishable by its mass, making it an excellent internal standard for ensuring quantitative accuracy.
Advanced Isotope Dilution Mass Spectrometry Techniques
The use of this compound as an internal standard is a direct application of Isotope Dilution Mass Spectrometry (IDMS). isotope.com IDMS is considered a definitive analytical method due to its high precision and accuracy, which stems from its ability to correct for sample loss and measurement variability. researchgate.netotsuka.co.jp
The principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the unlabeled analyte (cycloguanil). core.ac.uk After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry. The instrument measures the intensity ratio of a specific ion from the analyte to the corresponding ion from the labeled standard. Because the standard and analyte behave almost identically during extraction and ionization, this ratio remains constant regardless of sample loss. By comparing this measured ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the standard, the exact amount of the analyte in the original sample can be determined with exceptional accuracy.
Pharmacokinetic and Metabolic Disposition Studies of Cycloguanil D6 Preclinical and in Vitro
Preclinical Pharmacokinetic Investigations in Animal Models
Animal models are indispensable for characterizing the behavior of new chemical entities in a living system before human trials. For Cycloguanil (B1669406) D6, these studies have been crucial in defining its kinetic profile and demonstrating its utility in advanced pharmacokinetic modeling.
Absorption, Distribution, and Excretion (ADE) Kinetics
While comprehensive ADE studies focusing solely on Cycloguanil D6 are not extensively published, its frequent use as an internal standard in the pharmacokinetic analysis of proguanil (B194036) and cycloguanil offers significant insights. In such studies, which often employ liquid chromatography-mass spectrometry (LC-MS), the distinct mass of this compound allows for precise quantification of the non-deuterated cycloguanil in various biological matrices. This comparative analysis helps to delineate the absorption, distribution, and elimination phases of cycloguanil. Animal studies have shown that cycloguanil, and by extension its deuterated isotopologue, accumulates in tissues such as the spleen, kidneys, lungs, heart, and liver. dtic.mil
In Vivo Tracer Applications for Quantitative Pharmacokinetic Modeling
A primary application of this compound in preclinical research is its role as an in vivo tracer for quantitative pharmacokinetic (PK) modeling. When co-administered with proguanil, this compound enables researchers to distinguish between the cycloguanil formed from proguanil metabolism and the administered dose. This stable isotope tracer methodology is fundamental for accurately determining the rate of conversion of proguanil to cycloguanil, a metabolic step primarily mediated by cytochrome P450 enzymes. The data derived from tracking this compound are integral to building robust PK models that can help predict metabolic phenotypes and understand inter-individual variability in drug response. nih.govfda.gov
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro systems, including human liver microsomes and recombinant enzymes, offer a controlled environment to investigate the metabolic fate of a compound. marshall.eduevotec.comif-pan.krakow.plnih.gov For this compound, these studies have been instrumental in assessing its metabolic stability and identifying potential metabolic pathways, particularly focusing on the influence of deuterium (B1214612) substitution.
Cytochrome P450 (CYP)-Mediated Metabolism (e.g., CYP2C19, CYP3A)
The biotransformation of the prodrug proguanil into its active form, cycloguanil, is predominantly catalyzed by the CYP2C19 enzyme, with some contribution from CYP3A. caymanchem.comresearchgate.netnih.govncats.io In vitro studies utilizing human liver microsomes have confirmed the roles of these enzymes in the metabolism of proguanil. caymanchem.comnih.gov this compound is employed in these assay systems as a stable, isotopically labeled standard for the accurate measurement of cycloguanil formation. The metabolic stability of this compound itself is a key parameter; while designed to mimic cycloguanil, the presence of deuterium can affect subsequent metabolic steps.
Table 1: Key Cytochrome P450 Enzymes in Proguanil Metabolism
| Enzyme Family | Specific Enzyme | Role in Proguanil Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2C19 | Primary enzyme responsible for the conversion of proguanil to its active metabolite, cycloguanil. caymanchem.comresearchgate.netnih.govncats.io |
Investigation of Deuterium Kinetic Isotope Effects on Metabolic Pathways
The replacement of hydrogen with the heavier deuterium isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). unam.mxadvancedsciencenews.com If the cleavage of a carbon-hydrogen bond is a rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can slow down this process. unam.mxadvancedsciencenews.comnih.gov For this compound, the deuterium atoms are strategically placed on the molecule. If these sites are involved in metabolic transformations, a deuterium KIE would be observed, leading to a reduced rate of metabolism compared to the non-deuterated cycloguanil. ismrm.org This principle is a key strategy in the design of "metabolically shielded" drugs. nih.gov While specific KIE studies on this compound are not abundant, its use as an internal standard is predicated on its metabolic behavior closely mirroring that of cycloguanil during the course of typical pharmacokinetic experiments.
Transporter-Mediated Disposition and Efflux in Preclinical Systems (e.g., Organic Cation Transporters, Multidrug and Toxin Extrusion Proteins)
Drug transporters are critical in determining the absorption, distribution, and excretion of many pharmaceutical compounds. As a cationic molecule at physiological pH, cycloguanil interacts with various organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. nih.govnih.govresearchgate.net These transporters are involved in the uptake of drugs into cells, such as hepatocytes via OCT1, and their subsequent efflux into urine and bile through MATE1 and MATE2-K. nih.govnih.govresearchgate.netfrontiersin.org Preclinical studies using cell lines that overexpress these transporters have demonstrated that both proguanil and cycloguanil are substrates for OCT1, OCT2, MATE1, and MATE2-K. nih.govnih.govresearchgate.net In these experimental systems, this compound serves as an invaluable tool for accurately quantifying intracellular and extracellular concentrations of cycloguanil, thereby enabling a precise characterization of its transporter-mediated disposition. core.ac.uk
Table 2: Transporters Involved in Cycloguanil Disposition
| Transporter Family | Specific Transporter | Function | Cellular Location (Examples) |
|---|---|---|---|
| Solute Carrier (SLC) | Organic Cation Transporter 1 (OCT1) | Uptake of cycloguanil into cells. nih.govnih.govresearchgate.net | Basolateral membrane of hepatocytes. nih.gov |
| Solute Carrier (SLC) | Organic Cation Transporter 2 (OCT2) | Uptake of cycloguanil into cells. nih.govnih.govresearchgate.net | Basolateral membrane of renal proximal tubule cells. nih.govfrontiersin.org |
| Solute Carrier (SLC) | Multidrug and Toxin Extrusion Protein 1 (MATE1) | Efflux of cycloguanil from cells into bile and urine. nih.govnih.govresearchgate.net | Apical membrane of hepatocytes and renal proximal tubule cells. nih.gov |
Molecular and Cellular Mechanisms of Action of Cycloguanil Preclinical and in Vitro
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Kinetics
Cycloguanil (B1669406) functions as a potent inhibitor of DHFR, an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and cell proliferation. By binding to DHFR with high affinity, cycloguanil effectively blocks the enzyme's activity, leading to a disruption of nucleotide synthesis. This mechanism is particularly effective against rapidly dividing cells, such as those of the Plasmodium parasite.
The inhibitory activity of cycloguanil is not uniform across all species or even against different strains of the same species. The development of resistance to cycloguanil in P. falciparum is often associated with specific point mutations in the dhfr gene. These mutations can significantly alter the binding affinity of cycloguanil to the enzyme, thereby reducing its inhibitory effect. For instance, single mutations at residue 108 (S108N) and double mutations (N51I+S108N, C59R+S108N) have been shown to increase the inhibitor constant (Ki) for cycloguanil by several folds compared to the wild-type enzyme. pnas.org The triple mutants (N51I+C59R+S108N and C59R+S108N+I164L) exhibit even higher Ki values, indicating a substantial decrease in the enzyme's sensitivity to the drug. pnas.org
In Plasmodium vivax, another major human malaria parasite, mutations at homologous positions (Ser58Arg and Ser117Asn) in the DHFR enzyme have also been linked to reduced affinity for cycloguanil, suggesting a common mechanism of resistance across different Plasmodium species. nih.gov The kinetics of enzyme inhibition clearly indicate that these point mutations are directly responsible for the lower binding affinity between the mutant enzyme and cycloguanil, which is a primary cause of antifolate resistance. nih.gov
| P. falciparum DHFR Mutant | Fold Increase in Ki for Cycloguanil (relative to wild-type) |
| S108N | 6-fold |
| N51I+S108N | 10 to 50-fold |
| C59R+S108N | 10 to 50-fold |
| N51I+C59R+S108N | 40 to 600-fold |
| C59R+S108N+I164L | 40 to 600-fold |
Molecular Binding Interactions and Structural Elucidation of DHFR Inhibition (e.g., Plasmodium falciparum DHFR-Thymidylate Synthase, Human DHFR)
The selective toxicity of cycloguanil against P. falciparum is largely attributed to its higher affinity for the parasite's DHFR enzyme compared to the human homolog. nih.gov The DHFR enzyme in Plasmodium exists as a bifunctional protein, dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is a key difference from the monofunctional DHFR found in humans. cambridge.org This structural uniqueness provides a specific target for antimalarial drugs.
X-ray crystallography studies have provided detailed insights into the binding of cycloguanil to both wild-type and mutant P. falciparum DHFR-TS. rcsb.org In the wild-type enzyme, cycloguanil binds snugly within the active site. However, in resistant mutants, such as the A16V+S108T double mutant, significant steric hindrance occurs between the drug molecule and the side chains of the mutated amino acids. rcsb.org This steric clash reduces the binding affinity of cycloguanil, thereby conferring resistance. rcsb.org Computational modeling and docking studies have further corroborated these findings, highlighting the importance of steric factors in the A16V+S108T mutant's resistance to cycloguanil. nih.govnih.gov
In contrast, the binding of cycloguanil to human DHFR (hDHFR) is generally weaker. nih.gov However, cycloguanil and its analogs have been investigated for their potential as anticancer agents due to their ability to inhibit hDHFR. nih.gov Molecular docking studies have shown that cycloguanil can fit into the folate-binding pocket of hDHFR, mimicking the interactions of known DHFR inhibitors like methotrexate (B535133). researchgate.net The diaminotriazine ring of cycloguanil plays a crucial role in these interactions. researchgate.net
Downstream Impact on Folate Metabolism and Nucleotide Biosynthesis Pathways
The inhibition of DHFR by cycloguanil has profound downstream effects on the folate metabolism and nucleotide biosynthesis pathways of the parasite. By blocking the regeneration of THF, cycloguanil depletes the pool of one-carbon units that are essential for the synthesis of thymidylate and purines. taylorandfrancis.com This disruption of DNA and RNA synthesis ultimately leads to the death of the parasite.
Metabolomic studies have provided a detailed picture of the metabolic perturbations induced by cycloguanil in P. falciparum-infected erythrocytes. nih.govnih.gov These studies have confirmed that cycloguanil treatment leads to a disruption of folate-dependent nucleotide synthesis. nih.gov In vitro experiments have shown that the antimalarial effect of cycloguanil can be reversed by the addition of folinic acid, which can bypass the DHFR-catalyzed step and replenish the THF pool. researchgate.net However, even in the presence of folinic acid, cycloguanil can still cause a decrease in thymidine (B127349) 5'-triphosphate (dTTP) levels, suggesting that it may have additional or alternative mechanisms of action that impact nucleotide synthesis. researchgate.net
Cellular Responses in Antimalarial Research (In Vitro Studies)
In vitro studies have been instrumental in characterizing the anti-plasmodial activity of cycloguanil and understanding the cellular responses to the drug. These studies typically involve culturing P. falciparum in human erythrocytes and measuring the drug's efficacy in inhibiting parasite growth.
Anti-Plasmodial Activity Against Sensitive and Resistant Strains of Plasmodium falciparum
Cycloguanil exhibits potent in vitro activity against drug-sensitive strains of P. falciparum. However, its efficacy is significantly reduced against strains that have acquired resistance through mutations in the dhfr gene. mdpi.com For example, the K1 strain of P. falciparum is known to be resistant to multiple drugs, including cycloguanil. mdpi.comnih.gov The difference in the 50% inhibitory concentration (IC50) values between sensitive and resistant strains can be substantial, reflecting the impact of DHFR mutations on drug binding.
The development of new antimalarial agents often involves testing their activity against a panel of P. falciparum strains with varying drug sensitivity profiles. This allows researchers to assess the potential for cross-resistance with existing drugs like cycloguanil.
| P. falciparum Strain | Drug Sensitivity | Typical Response to Cycloguanil |
| 3D7 | Chloroquine-sensitive | Sensitive |
| D6 | Chloroquine-sensitive | Sensitive |
| W2 | Chloroquine-resistant | Often shows some level of resistance to antifolates |
| K1 | Multi-drug resistant | Resistant |
| DD2 | Chloroquine-resistant | Often shows some level of resistance to antifolates |
Untargeted and Targeted Metabolic Perturbations in Plasmodium falciparum-Infected Erythrocytes
Metabolomics has emerged as a powerful tool for studying the mode of action of antimalarial drugs. nih.govnih.gov By analyzing the global metabolic changes in P. falciparum-infected erythrocytes upon drug treatment, researchers can identify the specific pathways that are targeted by the drug.
Untargeted metabolomics studies have revealed unique metabolic signatures for cycloguanil, distinguishing it from other antimalarial drugs with different mechanisms of action. nih.govnih.gov These studies have confirmed that cycloguanil primarily disrupts folate metabolism and nucleotide biosynthesis. Targeted metabolomics approaches have provided more detailed information on the specific metabolites that are affected by cycloguanil, such as the depletion of folate-dependent species and the accumulation of upstream precursors. nih.gov
Investigations into Antiviral Activity via Host DHFR Inhibition (In Vitro)
Interestingly, recent research has explored the potential antiviral activity of cycloguanil and its analogs. nih.govunimi.it This research is based on the hypothesis that by inhibiting the host cell's DHFR, these compounds can disrupt viral replication, which also relies on the host's metabolic machinery for nucleotide synthesis.
In vitro studies have shown that certain cycloguanil analogs can inhibit the replication of viruses such as influenza A and B and respiratory syncytial virus (RSV). nih.govunimi.it The mechanism of action is believed to be related to the inhibition of human DHFR, leading to a depletion of the nucleotide pool available for viral replication. nih.gov These findings suggest that targeting host DHFR could be a viable strategy for developing broad-spectrum antiviral agents.
Exploration of Anticancer Modalities via Human DHFR Inhibition (In Vitro)
The potential of cycloguanil and its analogs as anticancer agents stems from their ability to inhibit human dihydrofolate reductase (hDHFR), a critical enzyme in folate metabolism. wikipedia.org Inhibition of hDHFR disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, thereby impeding the proliferation of rapidly dividing cancer cells. wikipedia.org In vitro studies have been instrumental in elucidating the anticancer effects of cycloguanil by examining its activity against various cancer cell lines and exploring the molecular consequences of hDHFR inhibition.
Detailed Research Findings
Recent research has revisited the anticancer potential of cycloguanil, employing modern computational and chemical biology techniques to investigate its mechanism of action. nih.gov Dihydrofolate reductase is a well-established target for cancer therapy, as its inhibition disrupts not only folate metabolism but also STAT3-dependent gene expression. nih.govnih.gov
Studies have shown that cycloguanil and its analogs can engage with hDHFR in cancer cells at sub-nanomolar concentrations, indicating a potent and specific interaction. nih.govnih.gov However, the impairment of cancer cell growth is typically observed at higher concentrations. nih.govnih.gov This discrepancy suggests that while the compounds are potent inhibitors of the enzyme, a certain threshold of inhibition is required to manifest a significant anti-proliferative effect.
Metabolite profiling of cancer cells treated with cycloguanil revealed changes similar to those induced by established DHFR inhibitors like methotrexate and pyrimethamine (B1678524). nih.govnih.gov This provides strong evidence that cycloguanil's primary mechanism of anticancer activity is indeed through the disruption of the folate pathway. nih.govnih.gov Furthermore, the inhibitory effects of some cycloguanil analogs on cell viability can be rescued by treatment with folinic acid, which bypasses the need for DHFR in the folate cycle. nih.govnih.gov This rescue effect further confirms that the on-target activity of these compounds is DHFR inhibition. nih.gov However, for some analogs, folinic acid rescue is incomplete, suggesting potential off-target effects or engagement with additional cellular targets. nih.govnih.gov
In addition to disrupting folate metabolism, cycloguanil has been shown to block downstream signaling pathways, including the transcriptional activity of STAT3. nih.govnih.gov The inhibition of STAT3, a protein involved in cell growth and proliferation, represents another dimension of cycloguanil's anticancer activity. nih.gov
In vitro studies have demonstrated the efficacy of cycloguanil and its analogs against a variety of cancer cell lines. For instance, certain analogs have shown strong inhibitory effects with IC50 values below 1 µM, which is comparable to the potency of the well-known chemotherapeutic agent, methotrexate. The NCI-60 Human Tumor Cell Line Screening data has also been utilized to identify promising cycloguanil analogs and has indicated a high correlation between inhibitor GI50 values in both breast cancer and melanoma cell lines. nih.gov
The following interactive table summarizes the in vitro anticancer activity of Cycloguanil and its analogs from various studies.
Table 1: In Vitro Anticancer Activity of Cycloguanil and Analogs
| Compound | Cancer Type/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Cycloguanil | Various Cancer Cell Lines | Engages hDHFR at sub-nanomolar concentrations. nih.govnih.gov Induces metabolite profiles similar to Methotrexate and Pyrimethamine. nih.govnih.gov Blocks STAT3 transcriptional activity. nih.govnih.gov | nih.govnih.gov |
| H1299-NQO1-eYFP | Efficaciously inhibited NQO1 driven eYFP expression, indicating suppression of NRF2. | biorxiv.org | |
| NSC127159 (analog) | Breast Cancer | Most promising analog in a study. nih.gov Induced similar metabolite profiles to established DHFR inhibitors. nih.govnih.gov Viability impairment could be rescued by folinic acid. nih.gov | nih.govnih.gov |
| Cycloguanil Analogs (general) | Various Cancer Cell Lines | Some analogs have IC50 values below 1 µM. Viability impairments induced by some, but not all, analogs were rescued by folinic acid. nih.govnih.gov | nih.govnih.gov |
| Breast Cancer & Melanoma | High correlation between inhibitor GI50 values in both cell line types according to NCI-60 data. nih.gov | nih.gov |
| 123032, 128184, 127153, 127159 (analogs) | Leukemia (in vivo context mentioned in in vitro focused paper) | Showed promising anti-leukemic activity in early studies. nih.gov | nih.gov |
These findings underscore the potent and specific nature of hDHFR inhibition by cycloguanil and its analogs, validating their potential as a scaffold for the development of new anticancer therapies. nih.govnih.gov The research highlights the utility of revisiting historical compounds with modern techniques to better define their therapeutic scope. nih.gov
Investigations into Antifolate Resistance Mechanisms Using Cycloguanil
Genetic Characterization of Dihydrofolate Reductase (DHFR) Mutations Conferring Resistance
The emergence of resistance to antifolate drugs, including cycloguanil (B1669406), is primarily attributed to specific point mutations in the P. falciparum dihydrofolate reductase (pfdhfr) gene. These mutations alter the enzyme's active site, reducing the binding affinity of the inhibitor and thereby diminishing its efficacy.
Key mutations that have been identified to confer resistance to cycloguanil, often in combination, include S108N, C59R, N51I, and I164L. plos.orgcambridge.orgpnas.org The S108N mutation is a primary mutation that significantly reduces the binding affinity of antifolates. pnas.org The accumulation of additional mutations, such as N51I and C59R, alongside S108N to form double and triple mutants, leads to progressively higher levels of resistance. cambridge.orgnih.gov The quadruple mutant, which includes I164L (N51I+C59R+S108N+I164L), is associated with high-level resistance and clinical failure of some antifolate therapies. cambridge.orgdrugbank.com
Interestingly, some mutations show a degree of specificity for cycloguanil resistance. For instance, the combination of A16V and S108T mutations is particularly associated with resistance to cycloguanil but not to another common antifolate, pyrimethamine (B1678524). plos.orgnih.gov Conversely, the S108N mutation alone confers significant resistance to pyrimethamine while only moderately affecting cycloguanil susceptibility. nih.govpnas.org Significant cross-resistance to both drugs is observed in parasites carrying both the S108N and I164L mutations. plos.orgnih.govpnas.org
The structural basis for this resistance has been elucidated through crystallographic studies. The S108N mutation, for example, introduces steric hindrance that interferes with the binding of the p-chlorophenyl group of the inhibitors. pnas.orgdrugbank.com Subsequent mutations are thought to cause more subtle conformational changes in the active site, further compromising inhibitor binding. cambridge.org
The following table summarizes the impact of various DHFR mutations on the inhibition constant (Ki) of cycloguanil, providing a quantitative measure of resistance.
| DHFR Mutant | Fold Increase in Cycloguanil Ki (compared to Wild-Type) | Reference(s) |
| S108N | 6 | nih.gov |
| N51I+S108N | 10-50 | nih.gov |
| C59R+S108N | 10-50 | nih.gov |
| N51I+C59R+S108N | 40-600 | nih.gov |
| C59R+S108N+I164L | 40-600 | nih.gov |
This table presents data on the fold increase in the inhibition constant (Ki) of cycloguanil for various P. falciparum DHFR mutants compared to the wild-type enzyme. A higher fold increase indicates a greater level of resistance.
In Vitro and Ex Vivo Parasite Susceptibility Assays for Resistance Profiling
The assessment of parasite susceptibility to cycloguanil is crucial for monitoring the prevalence of resistance and for preclinical evaluation of new drug candidates. This is achieved through various in vitro and ex vivo assays that measure the drug concentration required to inhibit parasite growth.
Commonly used methods include the SYBR Green I-based fluorescence assay, radioisotopic assays (e.g., [3H]-hypoxanthine incorporation), and enzyme-linked immunosorbent assays (ELISA) that detect parasite-specific proteins like HRP-II. nih.govfrontiersin.org These assays determine the half-maximal inhibitory concentration (IC50), which is the drug concentration that reduces parasite growth by 50%.
Ex vivo assays utilize fresh clinical isolates of P. falciparum from infected patients, providing a direct measure of the drug susceptibility of circulating parasite populations. asm.orgird.fr These studies are instrumental in mapping the geographic distribution of drug resistance and informing public health policies. For instance, a study in Bobo-Dioulasso, Burkina Faso, reported a median IC50 for cycloguanil of 850 nM, indicating widespread resistance. asm.org In contrast, studies on laboratory-adapted strains can provide more controlled data on the impact of specific mutations on drug susceptibility.
The following table presents a selection of IC50 values for cycloguanil against various P. falciparum isolates, highlighting the range of susceptibility observed.
| P. falciparum Isolate/Strain | Assay Method | Median IC50 (nM) | Resistance Status/Threshold | Reference(s) |
| Clinical Isolates (Burkina Faso) | 72h growth inhibition | 850 | Mostly Resistant | asm.org |
| Clinical Isolates (Myanmar) | 72h SYBR Green I | >100 (for many isolates) | High Resistance Prevalence | mdpi.com |
| Laboratory Strains | Standardized SYBR Green I | 2.44 - 2500 (range) | Threshold >500 nM | nih.gov |
This table provides a summary of reported 50% inhibitory concentration (IC50) values for cycloguanil against P. falciparum, as determined by various in vitro and ex vivo susceptibility assays. The resistance status is often defined by a specific IC50 cutoff value.
Role of Cycloguanil in Multidrug Combination Therapies and Resistance Management Strategies
The rise of drug resistance has necessitated the use of combination therapies to improve treatment efficacy and delay the emergence of further resistance. The principle behind this strategy is to use drugs with different modes of action, making it less likely for a parasite to develop resistance to both drugs simultaneously.
Cycloguanil has been a component of several combination therapy investigations. A notable example is its synergistic interaction with dapsone (B1669823). nih.gov Dapsone inhibits dihydropteroate (B1496061) synthase (DHPS), another key enzyme in the folate biosynthesis pathway. The combination of cycloguanil (a DHFR inhibitor) and dapsone (a DHPS inhibitor) creates a dual blockade of the folate pathway, leading to a potent antimalarial effect. nih.gov
Furthermore, the combination of atovaquone (B601224) and proguanil (B194036) (the prodrug of cycloguanil), commercially known as Malarone®, has been an effective antimalarial regimen. ki.sescispace.comoup.com While proguanil itself has some antimalarial activity, its synergistic effect with atovaquone is a key component of this combination's success against multidrug-resistant malaria. ki.sescispace.comoup.com Interestingly, studies have shown that the atovaquone-cycloguanil combination can be antagonistic, suggesting that the synergy in Malarone® is primarily due to proguanil itself, not its metabolite cycloguanil. ki.sescispace.com
The development of resistance to one component of a combination therapy can compromise the effectiveness of the regimen. Therefore, strategies for managing resistance are crucial. One proposed strategy involves using multiple parasite-specific inhibitors that target the same enzyme but are effective against different resistant mutants. researchgate.net For example, a combination of antifolates could be designed to be effective against a broader spectrum of DHFR mutations.
Dual synergistic combinations have also been explored, where two pairs of synergistic drugs are combined. For instance, the combination of (proguanil-atovaquone) and (cycloguanil-dapsone) has been shown to have a more profound suppressive effect on parasite nucleotide levels than a single synergistic pair. nih.gov Such strategies could play a vital role in combating multidrug-resistant malaria.
Applications of Cycloguanil D6 in Preclinical Drug Discovery and Development Research
Utility as a Mechanistic Probe for Enzyme Kinetics and Ligand-Binding Studies
The substitution of hydrogen with deuterium (B1214612) in Cycloguanil (B1669406) D6 alters its mass without significantly changing its chemical properties. This isotopic labeling is particularly useful in mechanistic studies involving enzyme kinetics and ligand binding. The increased mass of Cycloguanil D6 allows for its differentiation from the non-labeled compound in mass spectrometry-based assays.
In enzyme kinetics, this compound can be used as an internal standard to precisely quantify the formation of the active metabolite, cycloguanil, from its parent drug, proguanil (B194036). caymanchem.comveeprho.com This is crucial for understanding the rate and efficiency of the metabolic conversion, which is often mediated by cytochrome P450 enzymes. researchgate.net By comparing the kinetic profiles of deuterated and non-deuterated compounds, researchers can gain insights into the kinetic isotope effect, which can reveal details about the rate-limiting steps of an enzymatic reaction.
Furthermore, in ligand-binding assays, this compound can help in accurately determining the binding affinity and kinetics of cycloguanil to its target enzyme, dihydrofolate reductase (DHFR). medchemexpress.commedchemexpress.com The use of a deuterated standard allows for precise quantification in competitive binding experiments, leading to a better understanding of the drug-target interaction.
Application in Early-Stage Drug Candidate Screening and Lead Optimization Programs
During early-stage drug discovery, thousands of compounds are screened for their potential therapeutic activity. High-throughput screening (HTS) assays are employed to rapidly assess the biological activity of large compound libraries. While direct evidence for the widespread use of this compound in HTS is not extensively documented, the principles of using isotopically labeled compounds are relevant.
In the context of lead optimization, where the goal is to improve the properties of a promising drug candidate, this compound can be instrumental. For instance, in the development of new antifolate drugs, analogs of cycloguanil are often synthesized and evaluated. probes-drugs.org The use of this compound as a reference compound in these studies allows for consistent and comparable assessment of the new analogs' potencies and metabolic stabilities. researchgate.net This comparative analysis is vital for selecting the most promising candidates to advance into further preclinical development.
Contribution to Understanding Drug Metabolism and Pharmacokinetics in Preclinical Models
One of the most significant applications of this compound is in the field of drug metabolism and pharmacokinetics (DMPK). veeprho.com The use of stable isotope-labeled compounds is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). veeprho.com
This compound serves as an ideal internal standard for the quantification of cycloguanil in biological matrices such as plasma, blood, and tissue homogenates from preclinical animal models. caymanchem.comveeprho.com Because its chemical and physical properties are nearly identical to those of cycloguanil, it co-elutes and ionizes similarly during LC-MS analysis, but is distinguished by its higher mass. This co-elution helps to compensate for any variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte. veeprho.com
Table 1: Key Research Findings on this compound in Preclinical DMPK
| Research Area | Finding | Significance |
| Bioanalysis | This compound is an effective internal standard for LC-MS quantification of cycloguanil. caymanchem.comveeprho.com | Enables accurate and precise measurement of the active metabolite in biological samples. |
| Metabolic Stability | Deuteration can potentially alter metabolic pathways and improve a drug's metabolic stability. researchgate.netinvivochem.com | Offers a strategy to enhance the pharmacokinetic profile of drug candidates. |
| Transporter Studies | Used to investigate the role of transporters like OCT1 in the disposition of cycloguanil. researchgate.net | Provides insights into the mechanisms of drug distribution and elimination. |
Development of Reference Standards for Pharmaceutical Quality Control and Regulatory Compliance
Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. synzeal.comaxios-research.com this compound is available from various suppliers as a stable isotope-labeled reference standard. acanthusresearch.comlookchem.comartis-standards.com
In the context of pharmaceutical quality control, this compound is used in validated analytical methods to quantify cycloguanil in finished drug products. synzeal.comaxios-research.com This is essential for batch release testing and stability studies, ensuring that each batch of the drug meets the required specifications. The use of a deuterated internal standard like this compound in these assays is considered a best practice for achieving high accuracy and reliability.
For regulatory submissions to agencies like the FDA, comprehensive data on the manufacturing process, quality control, and stability of the drug product are required. synzeal.comaxios-research.com Analytical methods validated using well-characterized reference standards such as this compound provide the necessary assurance of data integrity and compliance with regulatory expectations. synzeal.comaxios-research.com These standards are supplied with a detailed Certificate of Analysis (COA) that includes information on their identity, purity, and characterization, which is crucial for regulatory filings. synzeal.comaxios-research.com
Table 2: Suppliers and Specifications of this compound Reference Standards
| Supplier | Product Name | Purity | Application |
| Cayman Chemical | Cycloguanil-d6 (hydrochloride) | ≥98% (Cycloguanil), ≥99% deuterated forms | Internal standard for GC- or LC-MS |
| SynZeal | This compound | High Purity | Pharmaceutical reference standard for research, QC, and regulatory filing |
| Veeprho | Cycloguanil-D6 (HCl) | High Purity | Internal standard for analytical and pharmacokinetic research |
| Axios Research | Cycloguanil-d6 HCl | High Purity | Reference standard for QC, method validation, and stability studies |
Future Research Directions and Unexplored Avenues
Leveraging Deuterium (B1214612) Labeling for Elucidation of Novel Therapeutic Strategies
The incorporation of deuterium into drug molecules, a process known as deuteration, can significantly alter the pharmacokinetic and metabolic profiles of a compound, paving the way for new therapeutic applications. researchgate.netalfa-chemistry.com By replacing specific hydrogen atoms with deuterium, the resulting carbon-deuterium (C-D) bond, which is six to ten times stronger than the carbon-hydrogen (C-H) bond, can enhance the metabolic stability of the drug. researchgate.net This increased stability can lead to an improved pharmacokinetic profile, such as a longer half-life, which could translate to sustained therapeutic effects. musechem.comresearchgate.net
Future research can leverage these properties of Cycloguanil (B1669406) D6 to develop novel therapeutic strategies. One promising avenue is the exploration of "deuterium-enabled chiral switching," where deuteration can stabilize one enantiomer over the other, potentially leading to a more potent and safer drug. acs.org Furthermore, deuterated compounds like Cycloguanil D6 can be used as pharmacokinetic probes to gain a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.nethwb.gov.in This knowledge is crucial for optimizing existing therapies and designing new chemical entities with improved efficacy and tolerability. alfa-chemistry.com The ability to modify and improve existing drugs by replacing hydrogen with deuterium at specific sites without changing the core structure presents a lower-risk development strategy. alfa-chemistry.com
Advanced Structural Biology Studies with Deuterated Cycloguanil (e.g., Neutron Crystallography)
Understanding the precise three-dimensional interactions between a drug and its biological target is fundamental to drug design. While X-ray crystallography is a powerful technique, it is often difficult to visualize hydrogen atoms due to their low scattering power. pnas.org Neutron crystallography, however, allows for the direct observation of hydrogen and its isotope deuterium. pnas.orgnih.gov This makes it an invaluable tool for studying deuterated compounds like this compound.
The use of fully or partially deuterated crystals in neutron crystallography enhances the signal-to-noise ratio and improves the visibility of hydrogen/deuterium positions in the resulting maps. portlandpress.com This technique can provide detailed information on hydrogen bonding, protonation states of amino acid residues, and the role of water molecules in the active site of an enzyme. nih.govjst.go.jp For Cycloguanil, which targets dihydrofolate reductase (DHFR), neutron crystallography of a this compound-DHFR complex could precisely map the interactions involving the deuterated methyl groups. nih.govmdpi.com Such studies can offer direct experimental insights into the chemical reactions and molecular recognition processes that are critical for its inhibitory activity. portlandpress.comjst.go.jp This detailed structural information is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
| Research Avenue | Methodology | Potential Outcome |
|---|---|---|
| Novel Therapeutic Strategies | Deuterium Labeling | Improved pharmacokinetic profiles, enhanced metabolic stability, development of new chemical entities. |
| Advanced Structural Biology | Neutron Crystallography | Direct visualization of drug-target interactions, detailed information on hydrogen bonding and protonation states. |
| Systems-Level Understanding | Multi-Omics Integration | Holistic view of drug effects on cellular pathways, identification of new biomarkers and therapeutic targets. |
| Predictive Analysis | Computational Modeling | Simulation of drug-target interactions, prediction of pharmacokinetic properties and biological fate. |
Integration of Multi-Omics Approaches with Isotopic Tracers for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. nih.gov The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how a drug perturbs cellular networks. thermofisher.com Using isotopic tracers like this compound in conjunction with multi-omics studies can allow researchers to track the molecule and its metabolites through various biological pathways.
This integrated approach can reveal the downstream effects of DHFR inhibition by Cycloguanil on a global scale, from changes in gene expression (transcriptomics) and protein levels (proteomics) to alterations in the cellular metabolic state (metabolomics). e-enm.org By combining these datasets, researchers can construct detailed models of the drug's mechanism of action and identify potential off-target effects or previously unknown therapeutic applications. frontiersin.orgresearchgate.net This systems biology approach has the potential to uncover novel biomarkers for drug efficacy and to guide the development of more effective combination therapies. nih.govresearchgate.net
Computational Modeling and Simulation of this compound Interactions and Biological Fate
Computational tools play a crucial role in modern drug discovery and development. alfa-chemistry.com Advanced computational models can be employed to predict the effects of deuteration on a drug's ADME properties. alfa-chemistry.com Molecular dynamics simulations can provide insights into how the substitution of hydrogen with deuterium affects the strength of chemical bonds, molecular stability, and the dynamic interactions between this compound and its target enzyme, DHFR. alfa-chemistry.com
Furthermore, combining computational modeling with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be a powerful strategy for characterizing protein-ligand interactions. researchgate.netacs.org HDX-MS can identify regions of a protein that are protected from solvent exchange upon ligand binding, and this information can be used to guide and validate computational docking simulations. acs.orgnih.gov For this compound, these integrated approaches can be used to build accurate three-dimensional models of its complex with DHFR, elucidating the precise binding mode. nih.gov Such models are invaluable for structure-based drug design efforts aimed at developing more potent and selective inhibitors. mdpi.com
Q & A
Q. What is the significance of Cycloguanil D6's dihydrofolate reductase (DHFR) inhibition in malaria research?
this compound, a deuterium-labeled analog of Cycloguanil, is used to study DHFR inhibition kinetics and metabolic stability in Plasmodium falciparum. Its primary role is to disrupt folate metabolism, critical for parasite DNA synthesis. Researchers quantify efficacy using IC50 values (e.g., 1.42–4.75 ng/mL against malaria strains) and compare resistance profiles in mutant vs. wild-type parasites via enzyme inhibition assays .
Q. How can this compound be utilized in pharmacokinetic (PK) studies?
PK parameters such as AUClast, Cmax, and CL/F are calculated using non-compartmental analysis (e.g., Phoenix® WinNonlin®). Deuterium labeling allows precise tracking of this compound and its metabolites in plasma/urine via LC-MS, with validation for accuracy (92–100%) and precision (CV ≤6.49%) . Methodological steps include dose normalization, λz estimation for elimination half-life, and metabolic ratio (cycloguanil/proguanil AUCinf) analysis .
Q. What experimental approaches validate this compound's target engagement in cancer cells?
Target engagement assays (e.g., cellular thermal shift assays) confirm DHFR binding at sub-nanomolar concentrations. Folinic acid rescue experiments distinguish on-target effects (reversed by folate supplementation) from off-target activity. Metabolomic profiling (e.g., via LC-MS) compares this compound's impact on folate pathways to established DHFR inhibitors like Methotrexate .
Advanced Research Questions
Q. How do PfDHFR mutations (e.g., A16V, S108T) affect this compound's binding affinity, and how can this be modeled computationally?
The A16V+S108T double mutation introduces steric clashes, reducing this compound's efficacy. Computational docking (GOLD, Molegro) and 2D-QSAR reveal that hydrophobic substituents at the N1-phenyl ring enhance wild-type binding, while bulkier groups improve mutant affinity. Validation involves co-crystallization with PfDHFR-TS and binding free energy calculations (e.g., MM-GBSA) .
Q. What strategies optimize Cycloguanil derivatives to overcome drug-resistant malaria?
Structure-activity relationship (SAR) studies focus on replacing the 6,6-dimethyl group with flexible aryl chains to evade steric hindrance from mutant residues (e.g., Ala16Val). Biochemical assays (IC50 against quadruple mutants) and whole-cell P. falciparum screens (e.g., NIAID’s Malaria Drug Repository) prioritize candidates with <10 nM potency .
Q. How do drug-drug interactions (DDIs) impact this compound's metabolic stability in clinical research?
CYP2C19-mediated metabolism is assessed via co-administration with proton-pump inhibitors (e.g., tegoprazan). PK parameters (AUCinf, CL/F) are compared using ANOVA on log-transformed data. A lack of significant change in metabolic ratio (e.g., 0.98–1.02 geometric mean ratio) indicates minimal DDI risk .
Q. What in vitro models are suitable for studying this compound's anti-cancer activity?
NCI-60 human tumor cell lines screen for growth inhibition (GI50), while STAT3 transcriptional reporter assays (e.g., luciferase) quantify downstream signaling blockade. Synergy with antifolates (e.g., Pemetrexed) is tested via Chou-Talalay combination indices .
Methodological Considerations
- Resistance Profiling : Use isogenic P. falciparum lines (e.g., D6 strain vs. mutant clones) and IC50 fold-change calculations .
- Analytical Validation : Follow FDA guidelines for LC-MS method validation (accuracy, precision, LLOQ ≤0.5 μg/L in plasma) .
- Computational Workflows : Combine molecular docking (GoldScore), MD simulations (NAMD), and free-energy perturbation (FEP) for binding mode refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
